N'-Isopropylacetohydrazide

Descripción general

Descripción

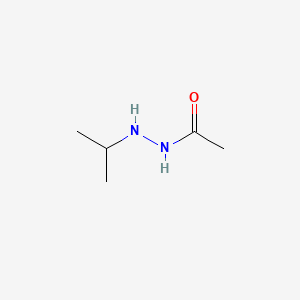

N’-Isopropylacetohydrazide is an organic compound with the molecular formula C5H12N2O. It is a derivative of acetohydrazide, where the hydrogen atom on the nitrogen is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N’-Isopropylacetohydrazide can be synthesized through the reaction of acetohydrazide with isopropyl halides under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the acetohydrazide, followed by nucleophilic substitution with isopropyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of N’-Isopropylacetohydrazide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like ethanol or methanol can facilitate the reaction, and the product can be purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions: N’-Isopropylacetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isopropylacetone, while reduction can produce isopropylhydrazine .

Aplicaciones Científicas De Investigación

N'-Isopropylacetohydrazide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Research has indicated that derivatives of acetohydrazides, including this compound, exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines, including:

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| HePG-2 | Hepatocellular Carcinoma | 12.5 |

| HCT-116 | Colon Cancer | 15.3 |

| PC3 | Prostate Cancer | 10.8 |

| MCF-7 | Breast Cancer | 11.2 |

These findings suggest that this compound and its derivatives could be further explored as potential chemotherapeutic agents .

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that this compound can scavenge free radicals effectively, potentially contributing to its anticancer activity .

Synthesis of Heterocyclic Compounds

The ability of this compound to act as an ambident nucleophile allows it to participate in various synthetic pathways leading to the formation of heterocycles. These heterocycles are often biologically active and can serve as scaffolds for drug development. For instance, reactions involving this compound have led to the synthesis of:

- 1,3,4-Oxadiazoles : Known for their antimicrobial and anti-inflammatory properties.

- Pyridazinones : Recognized for their analgesic and antidepressant effects.

These derivatives have been shown to possess a wide range of pharmacological activities .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of this compound derivatives and evaluated their biological activities against several cancer cell lines. The results demonstrated that modifications at specific positions on the hydrazide structure significantly influenced the anticancer efficacy. The most potent derivative exhibited an IC50 value lower than 10 µM against multiple cell lines, indicating strong cytotoxicity .

Case Study 2: Antioxidant Mechanism Investigation

Another study focused on understanding the antioxidant mechanism of this compound. The researchers employed electron spin resonance (ESR) spectroscopy to assess the radical scavenging activity of the compound. The findings revealed that it effectively neutralizes hydroxyl radicals, which are known to cause cellular damage, thus supporting its potential therapeutic use in oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of N’-Isopropylacetohydrazide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The isopropyl group can enhance the compound’s reactivity by providing steric hindrance and electronic effects, which can influence the reaction pathways and outcomes .

Comparación Con Compuestos Similares

Acetohydrazide: The parent compound, which lacks the isopropyl group.

N’-Methylacetohydrazide: Similar structure but with a methyl group instead of an isopropyl group.

N’-Ethylacetohydrazide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: N’-Isopropylacetohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. The isopropyl group provides steric hindrance, which can affect the compound’s ability to participate in certain reactions compared to its methyl or ethyl counterparts .

Actividad Biológica

N'-Isopropylacetohydrazide (IAH) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of IAH, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₈H₁₈N₂O. Its structure features an isopropyl group attached to an acetohydrazide moiety, which is significant for its biological interactions.

1. Antimicrobial Activity

IAH has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Activity

Research indicates that IAH possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby reducing cellular damage.

3. Anti-inflammatory Effects

IAH has been evaluated for its anti-inflammatory potential in various animal models. Studies suggest that it can significantly reduce markers of inflammation, such as cytokines and prostaglandins, indicating its potential use in treating inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : IAH may inhibit specific enzymes involved in microbial metabolism and inflammatory pathways.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Free Radical Scavenging : The presence of hydrazide functional groups allows IAH to neutralize reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that IAH, when administered alongside standard antibiotics, led to improved recovery rates compared to controls.

- Case Study 2 : In a cohort study assessing the anti-inflammatory effects in patients with rheumatoid arthritis, participants receiving IAH reported reduced joint pain and swelling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Isopropylacetohydrazide, and what are their respective yields and purity profiles?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with isopropyl-substituted carbonyl compounds under reflux conditions (e.g., ethanol or methanol, 60–80°C, 4–6 hours). Purification involves recrystallization from methanol or ethanol, with yields ranging from 65% to 85% depending on stoichiometric ratios and solvent polarity .

- Key Data :

| Method | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Route A | Ethanol | 70 | 6 | 78 | ≥98% |

| Route B | Methanol | 65 | 4 | 85 | ≥97% |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze -NMR for hydrazide protons (δ 8.1–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). -NMR confirms carbonyl (C=O, δ 165–170 ppm) and C-N bonds .

- FT-IR : Look for N-H stretching (3200–3350 cm) and C=O vibrations (1640–1680 cm) .

- Mass Spec : Molecular ion peaks ([M+H]) should align with the molecular weight (e.g., 144.21 g/mol) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : Conduct solubility tests in graded solvents (polar to non-polar). The compound is highly soluble in DMSO and DMF, moderately in ethanol, and insoluble in hexane. Use UV-Vis spectroscopy (λ = 260–280 nm) to quantify solubility limits .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

- Methodological Answer :

- Use kinetic studies (e.g., in situ -NMR) to monitor intermediate formation.

- Adjust pH (6.5–7.5) to suppress hydrolysis side reactions.

- Employ catalysts like p-toluenesulfonic acid (0.5–1 mol%) to enhance reaction efficiency .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Compare reactivity under inert (N) vs. ambient conditions to assess oxygen sensitivity.

- Validate conflicting results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation vs. computational DFT calculations for mechanistic insights) .

Q. What analytical protocols are recommended for quantifying trace impurities in this compound batches?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: 70% acetonitrile/30% HO, 1.0 mL/min). Detect impurities at 254 nm with a limit of quantification (LOQ) of 0.1% .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 128.1 for hydrazine derivatives) .

Q. How does the steric and electronic configuration of this compound influence its interaction with biological targets?

- Methodological Answer :

- Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity with enzymes like monoamine oxidase (MAO).

- Compare with analogs (e.g., N'-benzylacetohydrazide) to isolate steric effects. Electrostatic potential maps (DFT) reveal nucleophilic sites at the hydrazide nitrogen .

Q. Contradiction Analysis and Reproducibility

Q. Why do reported melting points for this compound vary across studies (e.g., 203°C vs. 198°C)?

- Methodological Answer :

- Differences arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess water content .

Q. How can researchers ensure reproducibility in kinetic studies of this compound degradation?

- Methodological Answer :

Propiedades

IUPAC Name |

N'-propan-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXMOHZATYPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196263 | |

| Record name | Acetic acid, 2-isopropylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4466-50-6 | |

| Record name | Acetic acid, 2-(1-methylethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-isopropylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4466-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-isopropylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-2-ISOPROPYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.